
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitroalkene intermediate. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using Pd/C or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to alpha-adrenergic receptors, leading to the stimulation of these receptors and subsequent physiological responses. This interaction can result in vasoconstriction, increased blood pressure, and other related effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but lacks the amino alcohol functionality.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring, along with the amino alcohol functionality, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
2-amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(11)3-7(8(12)5-13)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
Clé InChI |
PSZVDUQHIXVUSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
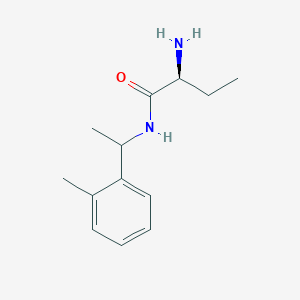



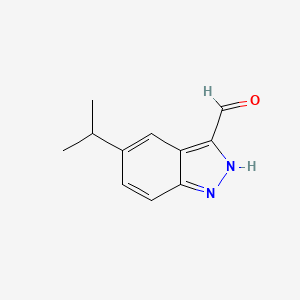
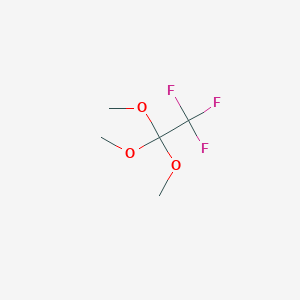


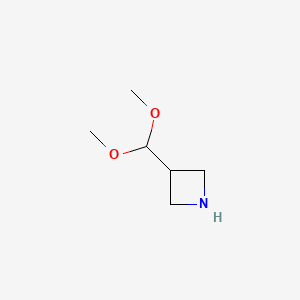

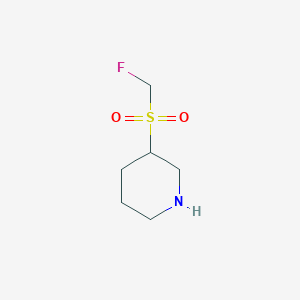

![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
